molecular formula C17H20N4O B2964023 (2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide CAS No. 1798405-71-6

(2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide

Cat. No.: B2964023
CAS No.: 1798405-71-6
M. Wt: 296.374
InChI Key: WFNRJLHUFZWERV-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-N-{[2-(Dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide” is a synthetic small molecule characterized by a conjugated enamide backbone, a pyrimidine ring substituted with dimethylamino and methyl groups, and a phenyl moiety. The pyrimidine core, a common pharmacophore in medicinal chemistry, contributes to its ability to engage in hydrogen bonding via the dimethylamino group and nitrogen atoms .

Properties

IUPAC Name

(E)-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-11-15(20-17(19-13)21(2)3)12-18-16(22)10-9-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,18,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNRJLHUFZWERV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final step involves the formation of the phenylprop-2-enamide moiety through a condensation reaction.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Dimethylamino Group Introduction: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.

    Phenylprop-2-enamide Formation: The final step involves the condensation of the pyrimidine derivative with cinnamaldehyde to form the phenylprop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dimethylamine for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the phenylprop-2-enamide moiety.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, (2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its unique structure allows for the development of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group may facilitate binding to specific sites, while the phenylprop-2-enamide moiety can interact with hydrophobic regions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active or experimentally studied molecules. Below is a detailed comparison based on substituents, molecular features, and reported activities:

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name / Identifier Key Structural Features Molecular Formula Pharmacological Notes (if available) Reference(s)
(2E)-N-{[2-(Dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide Pyrimidine with dimethylamino and methyl groups; (2E)-enamide; phenyl substituent C₁₈H₂₃N₅O No explicit activity reported in public sources N/A
Pelitinib (EKB-569) Quinolinyl core; (2E)-enamide; dimethylamino and fluorophenyl substituents C₂₄H₂₃ClFN₅O₂ EGFR inhibitor; used in cancer therapy trials
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide Chloro-fluorophenyl ether; (2E)-enamide; dimethylamino propyl chain C₂₁H₂₄ClFN₂O₂ No activity reported; structural analog for SAR
Pyrimitate Pyrimidinyl phosphate; dimethylamino substituent C₉H₁₆N₃O₃PS Acaricide; inhibits acetylcholinesterase
(2E)-2-Cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide Cyano group; trifluoromethylphenyl; hydroxyl-methoxyphenyl C₁₈H₁₃F₃N₂O₂ Potential kinase modulator (in silico predictions)

Key Observations :

Backbone Similarities: All compounds feature a planar (2E)-enamide group, which enhances binding to hydrophobic pockets in proteins . The dimethylamino group is a recurring motif, likely enhancing solubility and enabling cation-π interactions .

Substituent-Driven Divergence: Pelitinib replaces the pyrimidine ring with a quinoline scaffold, broadening its kinase inhibition profile (e.g., EGFR) . Pyrimitate’s phosphate ester group confers insecticidal activity via acetylcholinesterase inhibition, a mechanism distinct from enamide-based therapeutics .

Pharmacological Implications: The absence of electron-withdrawing groups (e.g., cyano or trifluoromethyl) in the parent compound may limit its kinase affinity compared to .

Research Findings and Data Gaps

  • SAR Studies: Analogues with halogen or cyano substituents (e.g., ) show enhanced binding in computational models, suggesting avenues for optimization.

Biological Activity

The compound (2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide , also known as a cinnamamide derivative, has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties. This article will explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and safety profile based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H19N3O\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}

This structure features a cinnamamide moiety which is critical for its biological activity.

Anticonvulsant Properties

Recent studies have demonstrated that cinnamamide derivatives, including the compound , exhibit significant anticonvulsant activity across various animal models. Notably, the compound has shown efficacy in the following tests:

  • Maximal Electroshock Test (MES) :
    • ED50 values indicate effective doses for mice and rats.
    • Mice: ED50 = 44.46 mg/kg (i.p.), 86.6 mg/kg (p.o.)
    • Rats: ED50 = 27.58 mg/kg (i.p.), 30.81 mg/kg (p.o.)
  • Frings Audiogenic Seizure-Susceptible Mouse Model :
    • ED50 = 13.21 mg/kg (i.p.)
  • 6-Hz Psychomotor Seizure Model :
    • Mice: ED50 = 71.55 mg/kg (32 mA), 114.4 mg/kg (44 mA)

These results suggest that the compound possesses robust anticonvulsant properties, making it a candidate for further preclinical studies targeting epilepsy treatment .

Structure-Activity Relationships (SAR)

The biological activity of the compound can be influenced by various structural elements:

  • Dimethylamino Group : Enhances solubility and bioavailability.
  • Pyrimidine Ring : Contributes to binding affinity at target receptors.
  • Phenyl Group : Modulates pharmacokinetic properties and receptor interaction.

Research indicates that modifications to these groups can lead to variations in efficacy and safety profiles, highlighting the importance of SAR in drug development .

Safety Profile

The safety of the compound has been evaluated through several assays:

  • Cytotoxicity Tests : Conducted on HepG2 and H9c2 cell lines, demonstrating no significant toxicity at concentrations up to 100 µM.
  • Mutagenicity Assays : The Ames test indicated that the compound does not induce base substitutions or frameshift mutations, suggesting a favorable safety profile for further development .

Case Studies

  • Study on Anticonvulsant Activity :
    A study published in Frontiers in Pharmacology evaluated various cinnamamide derivatives, including this compound. The study reported significant reductions in seizure frequency and duration across multiple models, establishing a link between chemical structure and anticonvulsant efficacy .
  • Preclinical Safety Evaluation :
    In another study focusing on preclinical safety assessments, the compound was found to be well-tolerated with no adverse effects noted during acute toxicity evaluations in rodents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.